Acetic acid;5-methyl-9-methylidene-2-propan-2-ylcyclodec-5-en-1-ol
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Overview
Description
Acetic acid;5-methyl-9-methylidene-2-propan-2-ylcyclodec-5-en-1-ol is a complex organic compound with a unique structure that combines acetic acid with a cyclodecane ring substituted with methyl and methylidene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;5-methyl-9-methylidene-2-propan-2-ylcyclodec-5-en-1-ol typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor followed by functional group modifications to introduce the acetic acid moiety and other substituents. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors and advanced purification methods. The choice of raw materials, catalysts, and reaction conditions is optimized to achieve high efficiency and cost-effectiveness in the production process .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;5-methyl-9-methylidene-2-propan-2-ylcyclodec-5-en-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into different oxidation states, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst or other reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, lithium aluminum hydride.
Substituting agents: Halogens, nucleophiles like hydroxide ions
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Acetic acid;5-methyl-9-methylidene-2-propan-2-ylcyclodec-5-en-1-ol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of acetic acid;5-methyl-9-methylidene-2-propan-2-ylcyclodec-5-en-1-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclodecane derivatives and acetic acid derivatives with different substituents. Examples include:
- Cyclodecane-1,2-diol
- Acetic acid, 2-methylpropyl ester
Uniqueness
This detailed article provides a comprehensive overview of acetic acid;5-methyl-9-methylidene-2-propan-2-ylcyclodec-5-en-1-ol, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
64141-35-1 |
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Molecular Formula |
C17H30O3 |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
acetic acid;5-methyl-9-methylidene-2-propan-2-ylcyclodec-5-en-1-ol |
InChI |
InChI=1S/C15H26O.C2H4O2/c1-11(2)14-9-8-12(3)6-5-7-13(4)10-15(14)16;1-2(3)4/h6,11,14-16H,4-5,7-10H2,1-3H3;1H3,(H,3,4) |
InChI Key |
TVRNHMORTHREFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCCC(=C)CC(C(CC1)C(C)C)O.CC(=O)O |
Origin of Product |
United States |
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